molecular formula C11H6BrClN2O B8354614 4-bromo-7-chloro-5H-pyrido[4,3-b]indol-1-ol

4-bromo-7-chloro-5H-pyrido[4,3-b]indol-1-ol

Cat. No.: B8354614
M. Wt: 297.53 g/mol
InChI Key: RUTMXFDTXGWNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-7-chloro-5H-pyrido[4,3-b]indol-1-ol is a useful research compound. Its molecular formula is C11H6BrClN2O and its molecular weight is 297.53 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6BrClN2O

Molecular Weight

297.53 g/mol

IUPAC Name

4-bromo-7-chloro-2,5-dihydropyrido[4,3-b]indol-1-one

InChI

InChI=1S/C11H6BrClN2O/c12-7-4-14-11(16)9-6-2-1-5(13)3-8(6)15-10(7)9/h1-4,15H,(H,14,16)

InChI Key

RUTMXFDTXGWNEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=C2C(=O)NC=C3Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 7-chloro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one (123.5 g, 565 mmol) in DMF (941 ml) was added NBS (111 g, 621 mmol) in one portion at 5° C. The reaction exothermed. When the exotherm subsided, the ice bath was removed and the reaction was agitated at ambient temp for 40 min. The reaction mixture was poured into water (2 L) and the precipitate was filtered and washed with water. The cake was slurried in MeOH (4 L), heated to 65° C. for 1 h, and filtered through a fritted glass. The filtrate was treated with activated charcoal, heated to 65° C. for 1 h, filtered through a pad of Celite, washed with hot MeOH (2 L), and concentrated until the volume became about 300 mL. The residue was cooled to 0° C., and the precipitate was filtered, washed with MTBE, and dried to give the title compound. 1H NMR (600 MHz, CD3SOCD3) δ 12.11 (s, 1H); 11.54 (s, 1H); 8.07 (d, 1H); 7.63 (s, 1H); 7.55 (d, 1H); 7.27 (dd, 1H). LRMS (APCI) calc'd for (C11H6BrClN2O) [M+H]+, 296.9. found 296.9.
Quantity
123.5 g
Type
reactant
Reaction Step One
Name
Quantity
111 g
Type
reactant
Reaction Step One
Name
Quantity
941 mL
Type
solvent
Reaction Step One

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